molecular formula C15H13N3O4 B3865908 N'-[(E)-(7-Methoxy-2H-1,3-benzodioxol-5-YL)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(7-Methoxy-2H-1,3-benzodioxol-5-YL)methylidene]pyridine-3-carbohydrazide

Cat. No.: B3865908
M. Wt: 299.28 g/mol
InChI Key: RVLDMOUPZDHPJS-REZTVBANSA-N
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Description

N’-[(E)-(7-Methoxy-2H-1,3-benzodioxol-5-YL)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds. This specific compound features a methoxy-substituted benzodioxole ring and a pyridine ring connected through a hydrazone linkage. Schiff bases are known for their stability and ability to form complexes with metal ions, making them valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(7-Methoxy-2H-1,3-benzodioxol-5-YL)methylidene]pyridine-3-carbohydrazide typically involves the condensation of 7-methoxy-2H-1,3-benzodioxole-5-carbaldehyde with pyridine-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(7-Methoxy-2H-1,3-benzodioxol-5-YL)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(7-Methoxy-2H-1,3-benzodioxol-5-YL)methylidene]pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(7-Methoxy-2H-1,3-benzodioxol-5-YL)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. The hydrazone linkage and the nitrogen atoms in the pyridine ring act as coordination sites for metal ions. This chelation can influence the electron distribution in the coordination sphere, affecting the compound’s biological and chemical properties. The compound’s activity as an enzyme inhibitor is attributed to its ability to bind to the active sites of enzymes, thereby blocking substrate access and inhibiting enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(7-Methoxy-2H-1,3-benzodioxol-5-YL)methylidene]pyridine-3-carbohydrazide is unique due to its specific substitution pattern on the benzodioxole ring and the presence of the pyridine ring. These structural features contribute to its distinct chemical reactivity and potential biological activities compared to other similar Schiff base hydrazones .

Properties

IUPAC Name

N-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-20-12-5-10(6-13-14(12)22-9-21-13)7-17-18-15(19)11-3-2-4-16-8-11/h2-8H,9H2,1H3,(H,18,19)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLDMOUPZDHPJS-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C=NNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)/C=N/NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732687
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(7-Methoxy-2H-1,3-benzodioxol-5-YL)methylidene]pyridine-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-(7-Methoxy-2H-1,3-benzodioxol-5-YL)methylidene]pyridine-3-carbohydrazide
Reactant of Route 3
N'-[(E)-(7-Methoxy-2H-1,3-benzodioxol-5-YL)methylidene]pyridine-3-carbohydrazide
Reactant of Route 4
N'-[(E)-(7-Methoxy-2H-1,3-benzodioxol-5-YL)methylidene]pyridine-3-carbohydrazide

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